molecular formula C14H17ClN2O2 B13984446 7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one

7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one

Cat. No.: B13984446
M. Wt: 280.75 g/mol
InChI Key: YNPPINVLOSGMLH-UHFFFAOYSA-N
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Description

7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials include substituted naphthyridines and appropriate alkylating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds in the naphthyridine family are often studied for their potential antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and is of interest in drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1,6-naphthyridin-2(1H)-one: A structurally related compound with similar biological activities.

    3-Isopropyl-1,6-naphthyridin-2(1H)-one:

Uniqueness

7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological properties and reactivity compared to its analogs.

Properties

Molecular Formula

C14H17ClN2O2

Molecular Weight

280.75 g/mol

IUPAC Name

7-chloro-1-(2-methoxyethyl)-3-propan-2-yl-1,6-naphthyridin-2-one

InChI

InChI=1S/C14H17ClN2O2/c1-9(2)11-6-10-8-16-13(15)7-12(10)17(14(11)18)4-5-19-3/h6-9H,4-5H2,1-3H3

InChI Key

YNPPINVLOSGMLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CN=C(C=C2N(C1=O)CCOC)Cl

Origin of Product

United States

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